Norchlorcyclizine

ADME Pharmacokinetics Tissue Distribution

Sourcing Norchlorcyclizine (CAS 303-26-4) demands precision. Unlike generic diphenylmethylpiperazines, this specific metabolite is characterized by a uniquely high tissue-to-plasma binding ratio, 3- to >6-fold greater teratogenic potency than analogs, and distinct off-target activity as a partial NPR-B antagonist and TDP1 inhibitor. These validated attributes are critical for reproducible PBPK modeling, developmental toxicology screening, and impurity profiling of hydroxyzine/cetirizine. Choose our high-purity grade to eliminate confounding variables and ensure data integrity across ADME, toxicology, and receptor pharmacology studies.

Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
CAS No. 303-26-4
Cat. No. B1679854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorchlorcyclizine
CAS303-26-4
SynonymsN-(p-chlorobenzhydryl)piperazine
norchlorcyclizine
norchlorcyclizine hydrochloride
norchlorcyclizine monohydrochloride
Molecular FormulaC17H19ClN2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
InChIKeyUZKBSZSTDQSMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Norchlorcyclizine (CAS 303-26-4) for Research: Properties and Procurement Considerations


Norchlorcyclizine (CAS 303-26-4), also referred to as 1-(4-Chlorobenzhydryl)piperazine or C-10, is a diphenylmethylpiperazine derivative [1]. This compound is recognized as an inactive metabolite of several piperazine-class drugs, including meclizine and chlorcyclizine, and is also identified as an impurity in commercial preparations of hydroxyzine and cetirizine [2]. Beyond its role as a metabolite and reference standard, Norchlorcyclizine has garnered interest as a research tool due to its distinct pharmacological profile as a partially selective natriuretic peptide receptor B (NPR-B) antagonist [3] and an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (TDP1) .

Norchlorcyclizine (303-26-4) Cannot Be Substituted with Structural Analogs: Why Specificity Matters


While Norchlorcyclizine shares a diphenylmethylpiperazine core with its parent drugs (e.g., chlorcyclizine, meclizine) and closely related metabolites (e.g., norcyclizine), generic substitution is invalid due to quantifiable differences in key scientific parameters. These differences profoundly affect experimental outcomes, from pharmacokinetic modeling and impurity profiling to target engagement studies. Specifically, Norchlorcyclizine exhibits a unique combination of a high tissue-to-plasma binding ratio, distinct metabolic stability across species, a specific teratogenic potency profile relative to its analogs, and a unique off-target activity as a partial NPR-B antagonist [1]. Relying on a related compound without verifying these specific attributes introduces confounding variables that compromise data reproducibility and the validity of cross-study comparisons, particularly in ADME (Absorption, Distribution, Metabolism, Excretion), toxicology, and receptor pharmacology research [2].

Head-to-Head Quantitative Evidence for Norchlorcyclizine (303-26-4) vs. Analogs


Differential Tissue Binding of Norchlorcyclizine vs. Norcyclizine (ADME)

Norchlorcyclizine demonstrates significantly higher tissue binding compared to its close structural analog, norcyclizine. This is a critical differentiator affecting its in vivo half-life and tissue retention. In a study using equilibrium dialysis, an undiluted lung homogenate was found to bind 98% of added norchlorcyclizine, whereas it bound only 91.7% of added norcyclizine [1]. This differential binding results in the free concentration of norcyclizine being approximately 4 times higher than that of norchlorcyclizine in that tissue [2].

ADME Pharmacokinetics Tissue Distribution

Differential Teratogenic Potency: Norchlorcyclizine vs. Analogs

Norchlorcyclizine is a significantly more potent teratogen compared to several of its structural analogs when applied directly to rat embryos. A comparative study found that norchlorcyclizine and norhomochlorcyclizine induced cleft palate and left forelimb malformations in 30% of embryos [1]. In contrast, other analogs like normethylcyclizine, homochlorcyclizine, and norcyclizine induced malformations at a 10% rate, while chlorcyclizine, methylcyclizine, and cyclizine showed less than 5% incidence [2].

Teratology Developmental Toxicology Safety Pharmacology

Correlation of Teratogenicity with Differential Cartilage Binding Affinity

The observed teratogenicity of norchlorcyclizine and its analogs directly correlates with their binding affinity to cartilage. In an in vitro binding assay, when 0.25 mg of Ca++ was added with 5 mg of each compound, norchlorcyclizine demonstrated the highest binding capacity at 0.85 mEq N+/g of bovine nasal septum cartilage [1]. Under the same conditions, chlorcyclizine bound at 0.60 mEq N+/g, and chlorbenzylpiperazine showed no measurable binding (0 mEq N+/g) [2]. This gradient of binding affinity matches the gradient of teratogenic potency.

Mechanism of Action Molecular Toxicology Tissue Binding

Differential Species-Specific Metabolism and Persistence of Norchlorcyclizine

The metabolic conversion and subsequent persistence of norchlorcyclizine are highly species-dependent, a critical factor for preclinical model selection. Following administration of chlorcyclizine, measurable amounts of norchlorcyclizine were present in rat blood 24 hours after the initial dose, whereas this metabolite was undetectable in both pig and monkey blood at the same time point [1]. This indicates a more rapid formation and/or slower clearance of norchlorcyclizine in rats compared to other species.

Pharmacokinetics Drug Metabolism Interspecies Comparison

High Purity Specification (≥99.0% by HPLC) for Reproducible Research

For research applications requiring high purity, norchlorcyclizine is available with a certified purity of ≥99.0% as determined by HPLC [1]. This specification is accompanied by strict control of residual solvents (≤0.5%, ICH Q3C compliant), heavy metals (≤10 ppm), and water content (≤0.2% by Karl Fischer) [2]. In contrast, many other vendors offer a technical grade with a purity specification of 90-98% .

Analytical Chemistry Quality Control Reproducibility

Recommended Research and Industrial Applications for Norchlorcyclizine (303-26-4) Based on Differentiated Evidence


Pharmacokinetic and Tissue Distribution Modeling

Due to its uniquely high and well-characterized tissue binding profile relative to norcyclizine, norchlorcyclizine serves as an ideal probe for developing and validating physiologically based pharmacokinetic (PBPK) models. Its long tissue half-life (demonstrated by a 6-day plasma half-life in humans and detectable tissue levels 10 days post-administration in dogs) makes it a challenging and informative test case for studying drug persistence and accumulation [1].

Developmental Toxicology Studies (Positive Control)

With a 3- to >6-fold higher teratogenic potency compared to its analogs like norcyclizine and chlorcyclizine, respectively, norchlorcyclizine is an essential positive control compound for developmental toxicology screens [2]. Its well-defined mechanism of cartilage binding provides a basis for mechanistic investigations into chemically induced birth defects.

Certified Reference Standard for Pharmaceutical Impurity Profiling

Norchlorcyclizine is a known impurity in the synthesis of hydroxyzine and cetirizine. Its availability as a high-purity reference standard (≥99.0% by HPLC) and as a certified European Pharmacopoeia (EP) reference standard makes it indispensable for analytical method development, validation, and quality control (QC) release testing of these active pharmaceutical ingredients (APIs) [3].

In Vitro Pharmacology of Novel Targets (NPR-B and TDP1)

Norchlorcyclizine's distinct activity as a partially selective NPR-B antagonist [4] and a TDP1 inhibitor differentiates it from classical H1 antihistamines. It provides researchers with a tool compound to study these specific signaling pathways in cardiovascular and DNA repair biology, offering a starting point for chemical biology studies independent of its parent compound's pharmacology.

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